molecular formula C12H17NO4 B12982704 (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid

(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid

Cat. No.: B12982704
M. Wt: 239.27 g/mol
InChI Key: ILYZSLDASQJSIG-VIFPVBQESA-N
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Description

(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid is an organic compound characterized by the presence of an amino group, a benzyl group substituted with two methoxy groups, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid typically involves the protection of functional groups to prevent unwanted side reactions. One common method involves the use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group is cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protective groups and catalysts, such as palladium-catalyzed C-C bond formation, can facilitate the synthesis of the respective precursors .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., aldehydes, carboxylic acids), reduced amines, and substituted benzyl derivatives.

Scientific Research Applications

(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may enhance the compound’s solubility and stability, facilitating its transport and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzylamine: Similar structure but lacks the propanoic acid moiety.

    3,4-Dimethoxyphenylalanine: Contains a similar benzyl group but with a different amino acid backbone.

Uniqueness

(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1

InChI Key

ILYZSLDASQJSIG-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](CN)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)C(=O)O)OC

Origin of Product

United States

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